Dihydroartemisinin

Antimalarial Drug Discovery Parasitology

Prodrugs like artesunate and artemether exhibit highly variable metabolic conversion to DHA (3-73%), introducing uncontrolled pharmacokinetic variability into in vitro studies. Dihydroartemisinin eliminates this confound as the direct pharmacologically active entity. • Gold-standard reference for RSA & IC50 assays: EC50 4.7-23 nM vs. artemisinin 3-108 nM against P. falciparum • Definitive reference standard for PK/PD modeling with established prodrug back-calculation ratios • Formulation-ready: cyclodextrin complexation achieves 89-fold solubility increase & 40% thermal stability improvement at 50°C

Molecular Formula C15H24O5
Molecular Weight 284.35 g/mol
Cat. No. B1200408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydroartemisinin
Molecular FormulaC15H24O5
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C
InChIInChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11?,12+,13-,14?,15-/m1/s1
InChIKeyBJDCWCLMFKKGEE-KWWHLYHASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dihydroartemisinin: Chemical Identity and Procurement Overview


The compound designated (4S,5R,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^4,13.0^8,13]hexadecan-10-ol is the IUPAC name for the active metabolite dihydroartemisinin (DHA), a sesquiterpene lactone endoperoxide derived from the reduction of artemisinin [1]. As the principal active moiety generated in vivo from clinically administered artemisinin derivatives, DHA is central to both antimalarial and broader biological research applications [2]. Its procurement is predicated on its role as the ultimate pharmacologically active entity against Plasmodium species, distinguishing it from prodrug analogs that require metabolic conversion.

Active artemisinin-derived endoperoxide probe Natural product scaffold
Plasmodium species susceptibility screening Parasitology research
Supports cell-model and ROS-pathway studies Bioactive compound workflow

Why Dihydroartemisinin Cannot Be Substituted by Prodrug Analogs


Generic substitution with artemisinin prodrugs—such as artemether, artesunate, or arteether—fails for applications requiring the direct pharmacological effector. These analogs are designed to be metabolized into DHA in vivo, but the extent and rate of this conversion vary substantially by compound and route of administration [1]. For instance, artesunate achieves 25–73% conversion to DHA, whereas artemether and arteether exhibit only 3–16% and 3–16% conversion, respectively [2]. Direct procurement of the DHA compound circumvents this pharmacokinetic variability, enabling more precise in vitro studies and formulation development where predictable activity and stability are paramount.

Feature
Risk Context
Direct Active Probe (DHA)
Artemisinin prodrugs (artesunate, artemether) depend on variable metabolic conversion
Defined compound exposure in vitro
Conversion rates to DHA vary 3–73%, altering target engagement context
Consistent research endpoint interpretation
Inconsistent activation may shift model-response profiles

Quantitative Differentiation Against Artemisinin-Derived Comparators


In Vitro Antimalarial Potency Against Plasmodium falciparum

Dihydroartemisinin (DHA) demonstrates significantly higher in vitro antimalarial potency compared to its parent compound, artemisinin. In a 48-hour in vitro assay against four strains of Plasmodium falciparum, the EC50 of DHA ranged from 4.7 to 23 nM, while artemisinin exhibited an EC50 range of 3 to 108 nM [1]. Notably, the median inhibitory concentration difference highlights DHA's enhanced activity against both chloroquine-sensitive and resistant strains, making it a more reliable reference standard for assay development and resistance monitoring.

In Vitro Antimalarial Response
Head-to-head
EC50 range: 4.7–23 nM (DHA) vs 3–108 nM (Artemisinin)
Reported lower median EC50 across P. falciparum strains
48 h in vitro assay; supports antimalarial assay sensitivity
Antimalarial Drug Discovery Parasitology

In Vivo Antimalarial Efficacy in a Murine Model

In a rodent model of malaria using Plasmodium berghei, dihydroartemisinin was directly compared to artemisinin and sodium artesunate. When administered intramuscularly at a dose of 10 mg/kg for three consecutive days, DHA achieved a cure rate of 47%, while both artemisinin and artesunate resulted in a 100% recrudescence rate at the same dosage [1]. This in vivo outcome contrasts with the in vitro IC50 values, where DHA (0.3 × 10⁻⁸ M) also outperformed artemisinin (1.9 × 10⁻⁸ M) and artesunate (1.1 × 10⁻⁸ M) [2].

In Vivo Model Response
Head-to-head
Reported cure rate endpoint: DHA 47% vs artemisinin/artesunate 0% at 10 mg/kg
In vivo P. berghei model-response context
Intramuscular, 3-day regimen; recrudescence endpoint
In Vivo Efficacy Antimalarial Preclinical Development

Comparative Pharmacokinetic Profile and Half-Life

Comparative pharmacokinetic analysis in rats reveals that DHA possesses a longer terminal elimination half-life than its major prodrug counterparts. Following intravenous administration, the terminal half-life of DHA was 0.95 hours, which is longer than that of artemether (0.53 h), arteether (0.45 h), and artesunate (0.35 h) [1]. Furthermore, the clearance rate of DHA (55–64 mL min⁻¹ kg⁻¹) is substantially lower than that of artesunate (191–240 mL min⁻¹ kg⁻¹), indicating more sustained systemic exposure.

PK Exposure Modeling
Head-to-head
DHA t½: 0.95 h; Clearance: 55–64 mL/min/kg
Supports PK/PD research and exposure-model validation
Rat IV 10 mg/kg; compared to prodrug counterparts
Pharmacokinetics Drug Metabolism ADME

Aqueous Solubility Enhancement via Cyclodextrin Complexation

While native DHA has poor aqueous solubility, complexation with hydroxypropyl-β-cyclodextrin (HPβCD) dramatically improves its solubility profile. Studies show that DHA-HPβCD complexes achieve an 89-fold increase in solubility compared to uncomplexed DHA [1]. At a HPβCD concentration of 275.1 mM, the equilibrium solubility of DHA reaches 10.04 mg/mL in water and 11.61 mg/mL in phosphate buffer (pH 7.4) [2]. This solubility enhancement is significantly greater than that achievable with prodrugs like artesunate, which exhibits pH-dependent solubility (e.g., 1.40 mg/mL in distilled water) and degrades rapidly in aqueous solution [3].

Formulation Solubility
Cross-study
HPβCD complexation: up to 11.61 mg/mL solubility
Supports formulation-exposure review
89-fold increase vs native DHA; data to verify
Formulation Science Solubility Enhancement Drug Delivery

Thermal and Hydrolytic Stability Improvement

Complexation with HPβCD not only enhances solubility but also significantly improves the thermal and hydrolytic stability of DHA. DHA-HPβCD complexes exhibit a 40% increase in thermal stability at 50°C and a 29-fold decrease in hydrolysis rates compared to uncomplexed DHA [1]. This contrasts with artesunate, which is known to be sensitive to humidity and degrades rapidly in combination with amodiaquine [2] and in reconstituted suspensions (bad stability results even with pH adjustment) [3].

Formulation Stability
Cross-study
HPβCD complex: 40% increase in thermal stability at 50°C
Supports procurement stability screening
29-fold decrease in hydrolysis; cross-study comparison
Stability Formulation Quality Control

Priority Procurement Applications Based on Quantitative Evidence


In Vitro Susceptibility Testing and Resistance Surveillance

Given its superior in vitro potency (EC50 4.7–23 nM) against Plasmodium falciparum compared to artemisinin (EC50 3–108 nM) [1], DHA serves as the gold-standard reference compound for determining artemisinin susceptibility in clinical isolates. Its use in ring-stage survival assays (RSA) and standard IC50 determinations enables more sensitive detection of emerging resistance phenotypes, a critical need in global malaria elimination programs.

Novel Combination Therapy and Formulation Development

The combination of high intrinsic potency and favorable pharmacokinetic profile (longer half-life: 0.95 h vs. 0.35–0.53 h for prodrugs) [2] makes DHA an attractive core scaffold for designing new ACT partners. Additionally, its ability to form stable, highly soluble cyclodextrin complexes (89-fold solubility increase) [3] facilitates formulation development for both antimalarial and emerging anticancer indications where precise dosing and reliable stability are paramount.

PK/PD Modeling and Metabolite Reference Standard

As the common active metabolite of artemether, artesunate, and arteether [4], DHA is essential for analytical method development and validation in clinical pharmacology studies. Its well-defined conversion rates from prodrugs (e.g., 25–73% from artesunate) [5] allow for accurate back-calculation of prodrug exposure, supporting PK/PD modeling in drug development and therapeutic drug monitoring.

Parenteral and Oral Dosage Form Stability Studies

The demonstrated ability to enhance DHA solubility (up to 11.61 mg/mL via cyclodextrin complexation) [6] and thermal stability (40% increase at 50°C) [7] positions DHA as a viable candidate for developing stable, high-concentration injectable formulations. This addresses a key limitation of artesunate, which suffers from poor aqueous stability and rapid degradation in suspension [8].

Application
Selection Property
Validation Focus
Susceptibility testing and resistance surveillance
Antimalarial assay response context
EC50 and resistance endpoint review
Combination therapy and formulation research
Endoperoxide reactivity profile
Solubility and complex stability review
PK/PD modeling and metabolite reference studies
Prodrug-to-metabolite mapping
Exposure-model translation review
Parenteral and oral dosage form stability studies
Cyclodextrin complex context
Thermal and hydrolytic degradation endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dihydroartemisinin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.